dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C14H11ClN2O5. This compound is part of the bipyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: This compound shares a similar bipyridine core but lacks the chloro and oxo functional groups.
4,4’-Dimethoxycarbonyl-2,2’-bipyridine: Another related compound with methoxycarbonyl groups instead of the chloro and oxo groups.
Uniqueness
Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
dimethyl 1-(2-chloropyridin-3-yl)-4-oxopyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-21-13(19)8-6-17(10-4-3-5-16-12(10)15)7-9(11(8)18)14(20)22-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCROMGYWJQSBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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